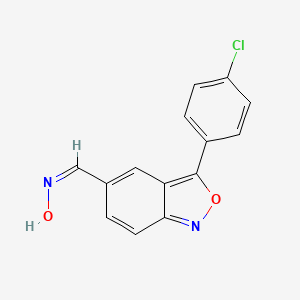

6-methoxy-N-(4-sulfamoylphenethyl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, which includes “6-methoxy-N-(4-sulfamoylphenethyl)pyridazine-3-carboxamide”, involves several methods. One such method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones also provides a variety of trisubstituted pyridazines .Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

Pyridazine derivatives, including “this compound”, can undergo various chemical reactions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines . The synthesis of pyridazinium salts can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes .Scientific Research Applications

Synthesis and Characterization

6-methoxy-N-(4-sulfamoylphenethyl)pyridazine-3-carboxamide, as a chemical compound, participates in various synthetic pathways for creating new derivatives with potential biological activities. Its involvement in the synthesis of novel compounds is crucial for advancing research in medicinal chemistry and drug development. For instance, it serves as a backbone for synthesizing a range of heterocyclic compounds, including pyrazole, pyridazine, and thienopyridazine derivatives, which have been investigated for their antimicrobial properties. The versatility of this compound in synthesis is further highlighted by its role in the creation of sulfonamido moiety-containing heterocyclic compounds, aimed at developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Biological Studies

The application of this compound extends into biological studies, particularly in the synthesis of compounds with potential therapeutic benefits. Research has focused on leveraging its chemical structure to create compounds with antibacterial and antifungal activities. This is exemplified by the synthesis of chiral macrocyclic or linear pyridine carboxamides from related chemical precursors, demonstrating significant antimicrobial properties against various bacterial and fungal pathogens (Al-Salahi, Al-Omar, & Amr, 2010). Furthermore, the compound's derivatives have been synthesized and evaluated for their antibacterial activity, underscoring the potential for developing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents (Salman, 1999).

Antimicrobial Applications

The development of novel antimicrobial agents is a critical area of research where this compound finds significant application. Through the synthesis of novel arylazothiazole disperse dyes containing selenium, researchers have explored its use in dyeing polyester fibers, where the synthesized compounds exhibited not only high efficiency in coloration but also showed promising in vitro screening results for their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This demonstrates the compound's potential in the creation of sterile and/or biologically active fabrics for various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

properties

IUPAC Name |

6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-22-13-7-6-12(17-18-13)14(19)16-9-8-10-2-4-11(5-3-10)23(15,20)21/h2-7H,8-9H2,1H3,(H,16,19)(H2,15,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKNLRBRNGKIBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)

![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)

![4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2520403.png)

![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)

![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)

![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)